molecular formula C26H26ClN3O4 B13787336 Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- CAS No. 89767-70-4

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy-

Cat. No.: B13787336
CAS No.: 89767-70-4
M. Wt: 480.0 g/mol
InChI Key: KMCDLTCRNAZXQC-UHFFFAOYSA-N
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Description

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a piperazine ring, and a chlorophenyl group. Its chemical formula is C22H24ClN3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, is common due to their reusability and efficiency . Ultrasonic irradiation is also utilized to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- is unique due to its specific structural features, such as the presence of a piperazine ring and a chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

89767-70-4

Molecular Formula

C26H26ClN3O4

Molecular Weight

480.0 g/mol

IUPAC Name

N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-3-18(4-9-21)26(32)30-15-13-29(14-16-30)22-10-6-20(27)7-11-22/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

KMCDLTCRNAZXQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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